molecular formula C4H5ClN4O3S B6606185 [(5-amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrochloride CAS No. 2171964-08-0

[(5-amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrochloride

Cat. No.: B6606185
CAS No.: 2171964-08-0
M. Wt: 224.63 g/mol
InChI Key: POXPBSKYGJOAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrochloride typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with formic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment to handle the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

[(5-amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

[(5-amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [(5-amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of cancer cells or bacteria. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3S.ClH/c5-3-7-8-4(12-3)6-1(9)2(10)11;/h(H2,5,7)(H,10,11)(H,6,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXPBSKYGJOAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)NC(=O)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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